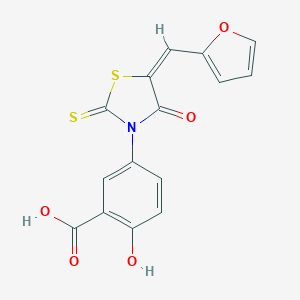
(E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C15H9NO5S2 and its molecular weight is 347.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-5-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a complex organic molecule that combines a thiazolidinone core with furan and benzoic acid functionalities. This structure suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing findings from various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H13N3O3S2 with a molecular weight of 359.42 g/mol. Its structure features:
- Thiazolidinone ring : Known for its diverse biological activities.
- Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.
- Benzoic acid group : Enhances solubility and bioavailability.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial activity:
| Study | Target Organisms | MIC (µmol/mL) | MBC (µmol/mL) | Activity |
|---|---|---|---|---|
| Gram-positive & Gram-negative bacteria | 3.00 – 12.28 | 4.09 – 16.31 | Strong | |
| Fungal species | 1.88 – 3.52 | 3.52 – 7.03 | Moderate |
The compound exhibited stronger activity than traditional antibiotics like ampicillin against various resistant strains, indicating its potential as an alternative antimicrobial agent.
Anticancer Activity
Research has demonstrated that compounds containing the thiazolidinone framework can exhibit significant antiproliferative effects against cancer cell lines. For instance:
- In vitro studies showed that derivatives of this compound induced apoptosis in leukemia cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
- The presence of electron-donating groups was found to enhance anticancer activity, suggesting that structural modifications could optimize efficacy.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Molecular docking studies revealed that the compound interacts favorably with bacterial enzymes such as MurB, forming hydrogen bonds that stabilize the complex and enhance inhibitory action .
- Cell Cycle Disruption : The compound affects cell cycle progression in cancer cells, leading to increased apoptosis through mechanisms involving DNA fragmentation and reactive oxygen species generation .
- Biofilm Inhibition : Some derivatives have shown potential in inhibiting biofilm formation, which is crucial for treating chronic infections .
Case Studies
- Antibacterial Efficacy : A study assessed various thiazolidinone derivatives against a panel of bacteria, finding that compounds similar to this compound had MIC values significantly lower than conventional antibiotics .
- Anticancer Evaluation : Another investigation focused on the cytotoxic effects of thiazolidinones on human leukemia cells, demonstrating that specific structural modifications led to enhanced potency and selectivity towards cancer cells while sparing normal cells .
Eigenschaften
IUPAC Name |
5-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5S2/c17-11-4-3-8(6-10(11)14(19)20)16-13(18)12(23-15(16)22)7-9-2-1-5-21-9/h1-7,17H,(H,19,20)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCZJMHZDYVIMR-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














